molecular formula C30H32F4N2Ti B11928325 cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+)

cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+)

Cat. No.: B11928325
M. Wt: 544.4 g/mol
InChI Key: RDVFAMNHCLZGJP-UHFFFAOYSA-N
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Description

Cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) is a complex organometallic compound that combines the properties of cyclopentane, difluorobenzene, pyrrole, and titanium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) typically involves the following steps:

    Formation of Cyclopentane Derivative: Cyclopentane is functionalized to introduce reactive sites.

    Introduction of Difluorobenzene Group: The difluorobenzene moiety is introduced through a substitution reaction.

    Pyrrole Ring Formation: The pyrrole ring is synthesized and attached to the cyclopentane-difluorobenzene intermediate.

    Titanium Coordination: Finally, titanium is coordinated to the compound, forming the desired organometallic complex.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of titanium.

    Reduction: Reduction reactions can alter the oxidation state of titanium and modify the organic ligands.

    Substitution: The difluorobenzene and pyrrole groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenated reagents and catalysts like palladium or nickel complexes facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium(IV) complexes, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

Cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) involves its interaction with molecular targets and pathways. The titanium center can coordinate with various ligands, influencing the reactivity and stability of the compound. The difluorobenzene and pyrrole groups contribute to the compound’s overall bioactivity and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane Derivatives: Compounds with similar cyclopentane structures but different substituents.

    Difluorobenzene Compounds: Molecules containing difluorobenzene moieties with varying functional groups.

    Pyrrole Complexes: Organometallic compounds featuring pyrrole rings coordinated to different metals.

Uniqueness

Cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) is unique due to its combination of cyclopentane, difluorobenzene, pyrrole, and titanium. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C30H32F4N2Ti

Molecular Weight

544.4 g/mol

IUPAC Name

cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+)

InChI

InChI=1S/2C10H6F2N.2C5H10.Ti/c2*11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;2*1-2-4-5-3-1;/h2*1-6H;2*1-5H2;/q2*-1;;;+2

InChI Key

RDVFAMNHCLZGJP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC1.C1CCCC1.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.[Ti+2]

Origin of Product

United States

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